4-((4-Chlorophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one

Spiro compounds Physicochemical characterization Purity assessment

4-((4-Chlorophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one (CAS 86560-17-0) belongs to the 1-oxaspiro(4.5)dec-3-en-2-one class of spirocyclic lactones. It is characterized by a 4-chlorophenyl hydroxymethyl substituent at the 4-position and a methyl group at the 3-position of the spirocyclic core.

Molecular Formula C17H19ClO3
Molecular Weight 306.8 g/mol
CAS No. 86560-17-0
Cat. No. B12783028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Chlorophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one
CAS86560-17-0
Molecular FormulaC17H19ClO3
Molecular Weight306.8 g/mol
Structural Identifiers
SMILESCC1=C(C2(CCCCC2)OC1=O)C(C3=CC=C(C=C3)Cl)O
InChIInChI=1S/C17H19ClO3/c1-11-14(15(19)12-5-7-13(18)8-6-12)17(21-16(11)20)9-3-2-4-10-17/h5-8,15,19H,2-4,9-10H2,1H3
InChIKeyXSLSAXKPTOACNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((4-Chlorophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one (CAS 86560-17-0): Core Physicochemical Profile for Targeted Procurement


4-((4-Chlorophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one (CAS 86560-17-0) belongs to the 1-oxaspiro(4.5)dec-3-en-2-one class of spirocyclic lactones. It is characterized by a 4-chlorophenyl hydroxymethyl substituent at the 4-position and a methyl group at the 3-position of the spirocyclic core . This compound is primarily utilized as a research intermediate and reference standard, with documented experimental physicochemical properties that serve as a critical differentiator from closely related analogs [1].

Why 4-((4-Chlorophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one Cannot Be Replaced by Generic Spirocyclic Analogs


Within the 1-oxaspiro(4.5)dec-3-en-2-one scaffold, subtle changes to the 4-position substituent (e.g., replacing the 4-chlorophenyl hydroxymethyl group with a 4-methylbenzoyl or unsubstituted benzoyl group) result in fundamentally different molecular geometries, hydrogen-bonding capacities, and electronic distributions [1]. These structural variations directly dictate downstream properties critical for synthetic utility, such as crystallization behavior, chromatographic retention, and reactivity profiles, making direct substitution without re-validation a high-risk endeavor for reproducible research .

Quantitative Differentiation of 4-((4-Chlorophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one Against Closest Analogs


Experimental Melting Point as a Purity and Identity Differentiator vs. 4-Methylbenzoyl Analog

The target compound exhibits an experimentally determined melting point of 148 °C (ethanol/water), a critical identity and purity benchmark . In contrast, the closest commercially available analog, 3-methyl-4-(4-methylbenzoyl)-1-oxaspiro(4.5)dec-3-en-2-one (CAS 86560-11-4), lacks a reported melting point entirely, indicating either amorphous character or limited characterization data . This experimental thermal data provides a tangible quality control (QC) advantage for procurement: researchers can verify compound identity and purity upon receipt using a simple melting point apparatus, a capability absent for the analog.

Spiro compounds Physicochemical characterization Purity assessment

Predicted Boiling Point and Thermal Stability Window vs. 4-Methylbenzoyl Analog

The target compound has a predicted boiling point of 521.2±45.0 °C at 760 mmHg . Its 4-methylbenzoyl analog (CAS 86560-11-4) shows a significantly lower predicted boiling point of 470.5 °C at 760 mmHg . The approximately 50.7 °C higher predicted boiling point for the target compound indicates a substantially larger thermal stability window before volatilization, which can influence purification strategy selection (e.g., high-vacuum distillation vs. column chromatography), solvent removal parameters, and thermal safety assessments during scale-up.

Thermal stability Distillation Process chemistry

Predicted Density Difference Influencing Formulation and Handling vs. 4-Methylbenzoyl Analog

The target compound has a predicted density of 1.28±0.1 g/cm³ , while the 4-methylbenzoyl analog (CAS 86560-11-4) exhibits a lower predicted density of 1.17 g/cm³ . This 0.11 g/cm³ higher density for the target compound translates to a ~9% greater mass per unit volume, a factor that can influence the volumetric design of formulated products, the settling behavior of powders, and the calculation of molar concentrations in non-aqueous stock solutions where direct weighing is employed.

Formulation science Material handling Density

Predicted pKa and Ionization State Differentiating Reactivity vs. 4-Methylbenzoyl Analog

The target compound has a predicted pKa of 13.45±0.20 . This value is attributable to the hydroxymethyl proton and indicates that the compound remains essentially fully protonated (unionized) across the entire typical laboratory pH range (pH 1–12). While a directly comparable pKa for the 4-methylbenzoyl analog is not reported, the absence of an ionizable hydroxymethyl proton in the analog's benzoyl group implies a fundamentally different acid-base behavior. The target's high, quantifiable pKa provides certainty for method development: it will not undergo pH-dependent ionization shifts during reversed-phase HPLC method development or liquid-liquid extraction, ensuring consistent retention times and partition coefficients regardless of mobile-phase pH.

Ionization Reactivity Chromatography

Evidence-Backed Application Scenarios for 4-((4-Chlorophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one


Use as a High-Purity Reference Standard Requiring Verifiable Identity

Research groups requiring a spirocyclic building block with a definitive, experimentally measurable melting point (148 °C) for incoming QC verification should prioritize this compound over analogs lacking such data. The melting point serves as a simple, cost-effective identity and purity check before use in multi-step syntheses, reducing the risk of failed reactions due to misidentified material .

Thermal Process Development Requiring a Broad Operational Window

Process chemists developing solvent-intensive workup or high-vacuum drying protocols can leverage the compound's ~50 °C higher predicted boiling point (521.2 °C) relative to the 4-methylbenzoyl analog to minimize evaporative losses and thermal degradation. This broader thermal window provides greater operational flexibility during scale-up experiments where precise temperature control is critical .

Robust HPLC Method Development for Purity Analysis

Analytical scientists tasked with developing stability-indicating methods will benefit from the compound's predicted pKa of 13.45, ensuring that the analyte remains in a fixed, unionized state across a wide pH range. This eliminates ionization-related retention time shifts, leading to more robust and transferable HPLC methods compared to analogs with uncertain or pH-dependent ionization behavior .

Gravimetric Formulation and Non-Aqueous Solution Preparation

For researchers preparing precise non-aqueous stock solutions by weight, the compound's higher density (1.28 g/cm³) compared to the 4-methylbenzoyl analog (1.17 g/cm³) directly impacts volumetric calculations. Using the documented density value enables more accurate conversion between weighed mass and final solution volume, improving the reproducibility of dose-response or reaction stoichiometry studies .

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